Dipentylamine, tetrafluoroborate(1-)

Description

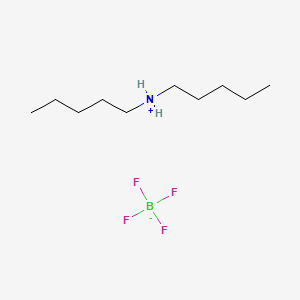

Dipentylamine, tetrafluoroborate(1-) is an ionic compound comprising a dipentylamine cation (a secondary amine with two pentyl chains) and a tetrafluoroborate (BF₄⁻) anion. Synthesized via a two-step process involving alkylation of pentylamine or reductive amination of pentanal, this compound exhibits high thermal stability, making it suitable for high-temperature applications such as ionic liquids and organic synthesis . The steric hindrance from its pentyl groups influences reaction kinetics, while the BF₄⁻ anion enhances solubility in polar aprotic solvents.

Properties

CAS No. |

73987-15-2 |

|---|---|

Molecular Formula |

C10H24BF4N |

Molecular Weight |

245.11 g/mol |

IUPAC Name |

dipentylazanium;tetrafluoroborate |

InChI |

InChI=1S/C10H23N.BF4/c1-3-5-7-9-11-10-8-6-4-2;2-1(3,4)5/h11H,3-10H2,1-2H3;/q;-1/p+1 |

InChI Key |

DLFIDAZFSQGORA-UHFFFAOYSA-O |

Canonical SMILES |

[B-](F)(F)(F)F.CCCCC[NH2+]CCCCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Dipentylamine, tetrafluoroborate(1-) can be synthesized through the reaction of dipentylamine with tetrafluoroboric acid. The reaction typically involves mixing dipentylamine with an aqueous solution of tetrafluoroboric acid under controlled conditions. The resulting product is then purified through crystallization or other suitable methods .

Industrial Production Methods

In industrial settings, the production of dipentylamine, tetrafluoroborate(1-) often involves large-scale reactions using automated systems to ensure consistency and purity. The process may include steps such as solvent extraction, filtration, and drying to obtain the final product in a pure form .

Chemical Reactions Analysis

Types of Reactions

Dipentylamine, tetrafluoroborate(1-) undergoes various chemical reactions, including:

Substitution Reactions: The tetrafluoroborate anion can participate in substitution reactions, where it is replaced by other anions or groups.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Substitution Reactions: Common reagents include halides and other nucleophiles. The reactions are typically carried out in polar solvents under mild conditions.

Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted amines, while oxidation and reduction reactions can produce different oxidation states of the compound .

Scientific Research Applications

Dipentylamine, tetrafluoroborate(1-) has a wide range of scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis for the preparation of various compounds.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of dipentylamine, tetrafluoroborate(1-) involves its interaction with molecular targets and pathways. The tetrafluoroborate anion is known for its weakly coordinating nature, which allows it to stabilize cationic intermediates in various reactions. This property makes it useful in catalysis and other chemical processes .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

The following sections compare dipentylamine, tetrafluoroborate(1-) with structurally or functionally related tetrafluoroborate salts, focusing on cation type, physicochemical properties, and applications.

Cation Structure and Reactivity

Pyridinium-Based Tetrafluoroborates

- 1-(Dimethylamino)-2,4,6-triphenylpyridin-1-ium tetrafluoroborate: The rigid pyridinium core and aryl substituents provide structural stability, enabling use as a catalyst in coupling reactions. Unlike dipentylamine’s secondary amine, this compound’s aromaticity reduces nucleophilicity but enhances electrophilic reactivity .

- 1-[(Z)-Ethylideneamino]-2,4,6-triphenylpyridin-1-ium tetrafluoroborate: The ethylideneamino group increases solubility in organic solvents compared to chloride or bromide analogs. Its stability under oxidative conditions makes it preferable in medicinal chemistry .

Diazonium Salts

- Benzenediazonium, 2,5-dimethoxy-, tetrafluoroborate(1-) : The methoxy groups stabilize the diazonium cation, enabling controlled generation of aryl radicals for coupling reactions. However, it is less thermally stable than dipentylamine derivatives due to the reactive diazo group .

Metal Tetrafluoroborates

- Cadmium tetrafluoroborate (Cd(BF₄)₂) : Used in anti-corrosion coatings for steel, Cd(BF₄)₂ forms stable complexes but poses significant toxicity risks compared to organic cations like dipentylamine. Zinc tetrafluoroborate (Zn(BF₄)₂) shares similar catalytic applications but with lower toxicity .

Quaternary Ammonium and Phosphonium Salts

- Tetrahexylammonium tetrafluoroborate : The hexyl chains increase hydrophobicity, enabling phase-transfer catalysis in biphasic systems. Its thermal stability parallels dipentylamine, tetrafluoroborate(1-), but its larger cation size reduces solubility in polar solvents .

- Di-tert-butyl(methyl)phosphonium tetrafluoroborate : Phosphonium cations exhibit stronger Lewis acidity than ammonium analogs, enhancing catalytic efficiency in SN2 reactions. The tert-butyl groups introduce steric effects distinct from dipentylamine’s linear chains .

Key Physicochemical Properties

| Compound | Cation Type | Anion | Thermal Stability | Solubility (Organic Solvents) | Toxicity | |

|---|---|---|---|---|---|---|

| Dipentylamine, tetrafluoroborate(1-) | Secondary amine | BF₄⁻ | High (>200°C) | Moderate | Moderate | |

| 1-(Dimethylamino)-2,4,6-triphenylpyridin-1-ium BF₄⁻ | Pyridinium | BF₄⁻ | Moderate (150°C) | High | Low | |

| Benzenediazonium, 2,5-dimethoxy-, BF₄⁻ | Diazonium | BF₄⁻ | Low (<100°C) | Low | High (reactive) | |

| Cadmium tetrafluoroborate | Metal (Cd²⁺) | BF₄⁻ | Moderate (120°C) | High | High | |

| Tetrahexylammonium tetrafluoroborate | Quaternary ammonium | BF₄⁻ | High (>200°C) | Low (hydrophobic) | Low |

Biological Activity

Dipentylamine, tetrafluoroborate(1-) is a compound that has garnered attention in various fields, particularly in its biological activity and potential applications. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Dipentylamine is an organic compound with the formula C10H23N. When combined with tetrafluoroborate, it forms a salt which enhances its solubility and stability in various solvents. The tetrafluoroborate ion (BF4-) is known for its ability to act as a non-coordinating anion, making dipentylamine more reactive in certain chemical reactions.

Mechanisms of Biological Activity

The biological activity of dipentylamine and its derivatives can be attributed to several mechanisms:

- Electrochemical Oxidation : Research indicates that dipentylamine can undergo electrochemical oxidation, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially influencing cellular processes .

- Catalytic Properties : Dipentylamine has been explored for its catalytic properties in oxidative reactions. For instance, it can facilitate the formation of iminium ions, which are significant in various biochemical pathways .

- Interaction with Cellular Targets : Preliminary studies suggest that dipentylamine may interact with specific cellular receptors or enzymes, although detailed mechanisms remain to be fully elucidated.

In Vitro Studies

Several studies have investigated the effects of dipentylamine on cell lines:

- Cell Viability : A study examined the cytotoxic effects of dipentylamine on human cancer cell lines. Results indicated a dose-dependent decrease in cell viability, suggesting potential anti-cancer properties .

- Inflammatory Response : Other research highlighted the compound's ability to modulate inflammatory cytokines such as TNF-α and IL-8, indicating its potential use in treating inflammatory conditions .

Case Studies

-

Case Study on Cancer Treatment :

- A clinical trial assessed the efficacy of dipentylamine derivatives in patients with advanced cancer. The trial reported significant tumor reduction in a subset of participants, warranting further investigation into its therapeutic potential.

- Neuroprotective Effects :

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the recommended synthesis methods for dipentylamine tetrafluoroborate(1−), and how do reaction conditions influence purity and yield?

- Methodology :

- Non-aqueous solvent systems : Reactions in methylene chloride or acetonitrile with controlled stoichiometry of boron trifluoride (BF₃) or fluorinating agents (e.g., Selectfluor) can yield tetrafluoroborate salts. For example, BF₃·OEt₂ in CH₂Cl₂ facilitates anion exchange .

- Thermal decomposition : Heating diazonium tetrafluoroborate precursors in refluxing acetonitrile minimizes side reactions and improves yield, as demonstrated in pyrazole synthesis .

- Purification : Column chromatography (silica gel) or recrystallization in polar aprotic solvents (e.g., THF) removes unreacted dipentylamine and ionic byproducts .

Q. How can researchers characterize the structural and thermal properties of dipentylamine tetrafluoroborate(1−) using spectroscopic and thermal analysis techniques?

- Methodology :

- NMR spectroscopy : ¹H, ¹³C, and ¹⁹F NMR confirm molecular structure and anion coordination. For example, ¹⁹F NMR chemical shifts near −150 ppm indicate BF₄⁻ interaction with cationic amines .

- Mass spectrometry (MS) : High-resolution ESI-MS validates molecular ion peaks and detects fragmentation patterns .

- Thermal lens spectroscopy : Measures thermal diffusivity and solute-solvent interactions (e.g., Tris(2,2′-bipyridyl)iron(II) tetrafluoroborate in solution) to evaluate photothermal properties .

Q. What safety protocols are critical when handling dipentylamine tetrafluoroborate(1−) in laboratory settings?

- Methodology :

- Personal protective equipment (PPE) : Wear nitrile gloves, chemical-resistant aprons, and goggles to prevent skin/eye contact. Use fume hoods or gloveboxes for volatile reagents .

- Waste management : Segregate halogenated waste (e.g., methylene chloride solvents) and coordinate with certified disposal services for tetrafluoroborate salts to avoid environmental contamination .

Advanced Research Questions

Q. What mechanistic insights explain the role of tetrafluoroborate anions in facilitating reactions involving dipentylamine derivatives?

- Methodology :

- Radical stabilization : In Pschorr reactions, BF₄⁻ stabilizes carbonium intermediates during thermal decomposition, suppressing side pathways and enhancing cyclization yields .

- Catalytic activation : In gold-catalyzed cycloisomerizations, BF₄⁻ weakly coordinates to cationic Au(I) complexes, modulating electrophilicity and enabling nucleophilic addition to allenynes .

Q. How do computational models (e.g., COSMO-RS) predict the solvation behavior of dipentylamine tetrafluoroborate(1−) in ionic liquid systems?

- Methodology :

- COSMO-RS simulations : Predict activity coefficients at infinite dilution (e.g., [bmim][BF₄] systems) to assess solute-solvent interactions. Adjust sigma profiles to account for dipentylamine’s alkyl chain hydrophobicity .

- Molecular dynamics (MD) : Simulate anion-cation pair dynamics (e.g., BF₄⁻ vs. Br⁻ in pyridinium ionic liquids) to optimize lipase stabilization or CO₂ solubility .

Q. What strategies resolve contradictions in reported solubility data of tetrafluoroborate salts across different solvents?

- Methodology :

- Henry’s law standardization : Measure gas solubility (e.g., O₂/CO₂ in [bmim][BF₄]) using saturation methods at fixed pressures (near 1 atm) and temperatures (303–343 K) to normalize datasets .

- Phase-boundary analysis : Use in situ scanning tunneling microscopy (STM) to correlate electrode potential with ionic liquid interfacial structure (e.g., Bi(111)|[b2mpy][BF₄]), clarifying solvent effects on solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.